molecular formula C6H5NO2S B3022530 6-Mercaptonicotinic acid CAS No. 92823-43-3

6-Mercaptonicotinic acid

Cat. No. B3022530
CAS RN: 92823-43-3
M. Wt: 155.18 g/mol
InChI Key: JWWGTYCXARQFOT-UHFFFAOYSA-N
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Description

6-Mercaptonicotinic acid (MPCA, 6-mercaptonicotinic acid, MNA) is a bifunctional ligand, made up of a pyridine moiety containing a carboxylic and a mercapto group . The electrochemical properties of self-assembled monolayers (SAMs) of MNA on a gold electrode have been described .


Chemical Reactions Analysis

6-Mercaptonicotinic acid has been used in the fabrication of nanowell-based sensors for the detection of improvised explosive devices (IEDs), functionalization of gold nanoparticles (AuNPs) for the highly sensitive and selective detection of Cd2+ in colorimetric assay, preparation of thiolated chitosans, which are thiolated biopolymers exhibiting mucoadhesive, enzyme inhibitory, and permeation enhancing properties, and synthesis of Zinc (II) coordination polymers .


Physical And Chemical Properties Analysis

6-Mercaptonicotinic acid has a density of 1.4±0.1 g/cm3, a boiling point of 355.4±27.0 °C at 760 mmHg, a vapour pressure of 0.0±0.8 mmHg at 25°C, an enthalpy of vaporization of 63.4±3.0 kJ/mol, and a flash point of 168.8±23.7 °C .

Scientific Research Applications

Safety And Hazards

6-Mercaptonicotinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

6-Mercaptonicotinic acid has been used in the fabrication of nanowell-based sensors for the detection of improvised explosive devices (IEDs), functionalization of gold nanoparticles (AuNPs) for the highly sensitive and selective detection of Cd2+ in colorimetric assay, preparation of thiolated chitosans, which are thiolated biopolymers exhibiting mucoadhesive, enzyme inhibitory, and permeation enhancing properties, and synthesis of Zinc (II) coordination polymers . These applications suggest potential future directions for the use of 6-Mercaptonicotinic acid in sensor technology, nanoparticle research, biopolymer development, and coordination polymer synthesis.

properties

IUPAC Name

6-sulfanylidene-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWGTYCXARQFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170101
Record name 6-Mercapto-3-pyridinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Mercaptonicotinic acid

CAS RN

17624-07-6, 92823-43-3
Record name 6-Mercaptonicotinic acid
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Record name 6-Mercapto-3-pyridinecarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Mercapto-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-dihydro-6-thioxonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-Mercaptopyridine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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